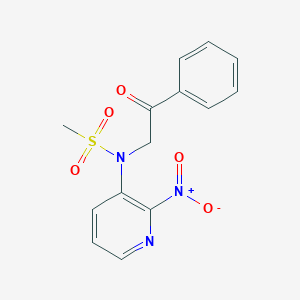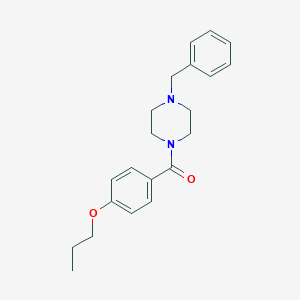
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C16H14N4O5S. It is also known as the compound MLN4924, and it has been found to have potential applications in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the ubiquitin-like protein NEDD8, which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using this compound is its toxicity. It has been found to have toxic effects on normal cells, and further studies are needed to determine the optimal dosage and treatment regimen.
Future Directions
There are several potential future directions for the research on N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One area of research could focus on the development of more potent and selective NAE inhibitors. Another area of research could focus on the identification of biomarkers that could predict the response to NAE inhibitors. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical trials. Finally, the potential use of NAE inhibitors in combination with other cancer therapies should be explored.
Synthesis Methods
The synthesis of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with 2-oxo-2-phenylethylamine in the presence of methanesulfonyl chloride. The reaction proceeds under basic conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potential applications in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(2-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-6-3-2-4-7-11)12-8-5-9-15-14(12)17(19)20/h2-9H,10H2,1H3 |
InChI Key |
YBZOFSKKKYZDJS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)

![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)